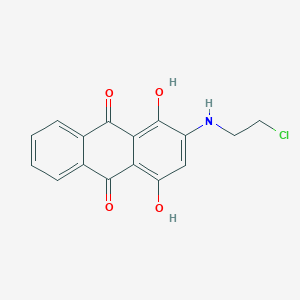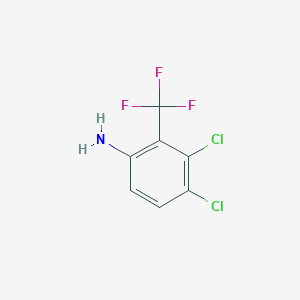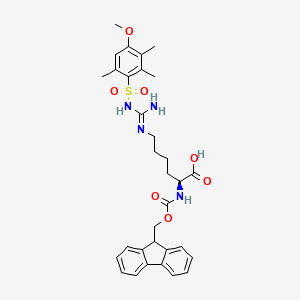
3-(1-Fluorocyclopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluorocyclopropyl)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in both academic and industrial research due to their unique properties and effects. The incorporation of fluorine into drug lead candidates is recognized as a powerful strategy to improve pharmacokinetic and physicochemical properties . The high carbon-fluorine bond energy increases metabolic stability, and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing 3-(1-Fluorocyclopropyl)piperidine involves the Stille cross-coupling reaction. This reaction uses a newly developed, bench-stable (1-fluorocyclopropyl)metalloid reagent. The Stille cross-coupling reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis. The chemical stability of the 1-fluorocyclopropyl moiety allows for several post-functionalizations, making it a versatile intermediate in industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(1-Fluorocyclopropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug discovery.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to its targets, enhancing its pharmacological activity. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
1-Fluorocyclopropylbenzene: A compound with a similar fluorocyclopropyl group but different overall structure.
Fluorinated Pyridines: Compounds with fluorine atoms incorporated into a pyridine ring
Uniqueness
3-(1-Fluorocyclopropyl)piperidine is unique due to its specific combination of a fluorocyclopropyl group and a piperidine ring. This combination imparts unique conformational and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
3-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-2-1-5-10-6-7/h7,10H,1-6H2 |
InChI Key |
CVCFLKJPSVUGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


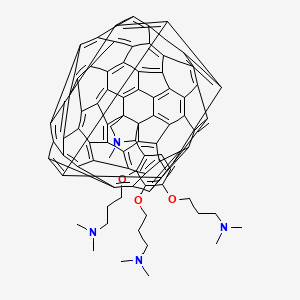
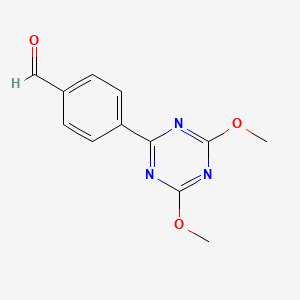

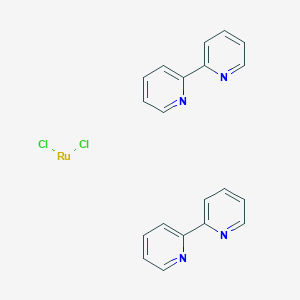
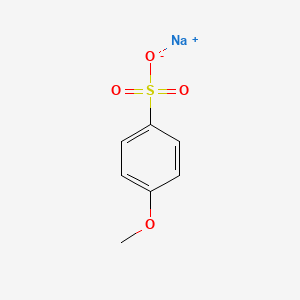
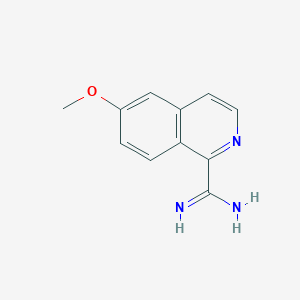
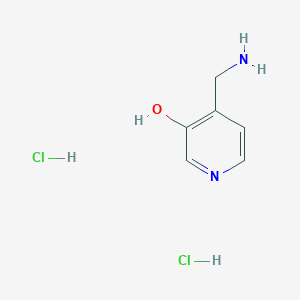
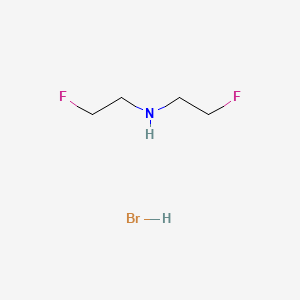
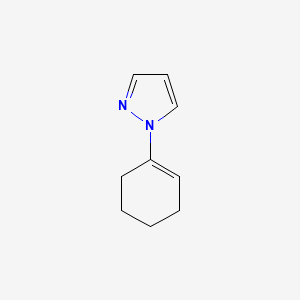
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
